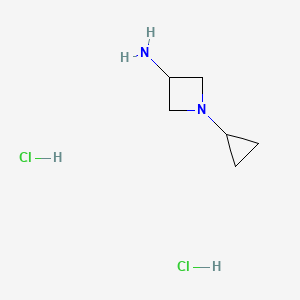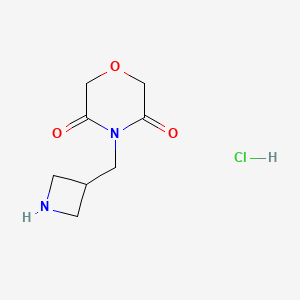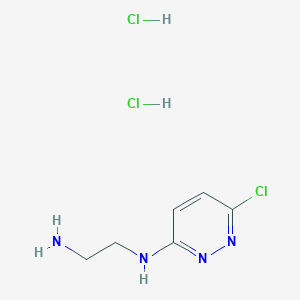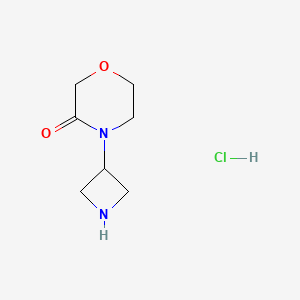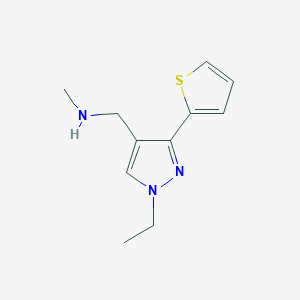
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiophene and pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine”. Many thiophene and pyrazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Thiophene and pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the compound’s specific targets and the tissues in which these targets are expressed .
Biochemical Analysis
Biochemical Properties
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound can bind to certain receptor proteins, modulating their activity. For example, it has been observed to interact with G-protein coupled receptors (GPCRs), which play a vital role in cell signaling pathways. The binding of this compound to these receptors can alter the downstream signaling events, leading to various cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition can lead to reduced cell growth and increased apoptosis.
Moreover, the compound can affect gene expression by acting as a transcriptional modulator. It can bind to specific transcription factors, altering their activity and, consequently, the expression of target genes. This modulation of gene expression can have various effects on cellular processes, such as differentiation, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to altered metabolic pathways and cellular responses.
Additionally, this compound can activate or inhibit receptor proteins, such as GPCRs, by binding to their ligand-binding domains. This binding can trigger conformational changes in the receptors, leading to altered signaling pathways and cellular responses . Furthermore, the compound can influence gene expression by interacting with transcription factors, modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy.
Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function. For example, chronic exposure to the compound in cell culture models has been shown to result in persistent changes in gene expression and cellular metabolism . These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo various metabolic transformations, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its interactions with other drugs and biomolecules.
Furthermore, this compound can affect metabolic flux and metabolite levels in cells. For example, the compound has been shown to alter the levels of key metabolites involved in energy metabolism, such as ATP and NADH . These changes in metabolic flux can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . These transporters play a crucial role in determining the intracellular concentration and localization of the compound.
Additionally, this compound can bind to certain proteins in the cytoplasm and nucleus, influencing its distribution and accumulation within cells . The binding interactions with these proteins can affect the compound’s activity and function, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications . For example, the compound can be directed to the mitochondria by specific targeting sequences, where it can influence mitochondrial function and energy metabolism .
Furthermore, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall efficacy. For instance, the compound’s localization in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-9(7-12-2)11(13-14)10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYRTUOBKSPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


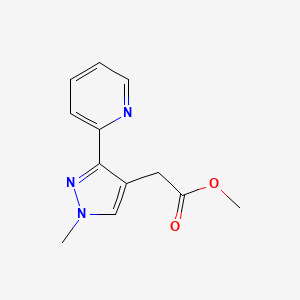
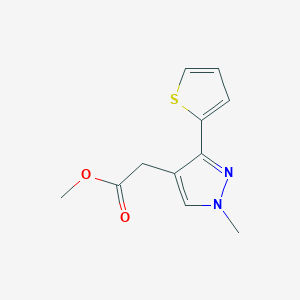
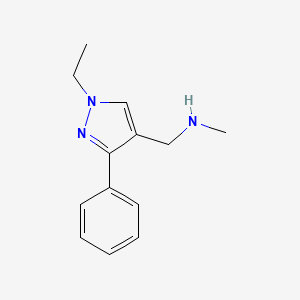
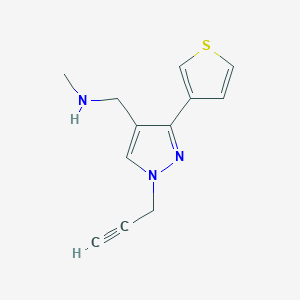
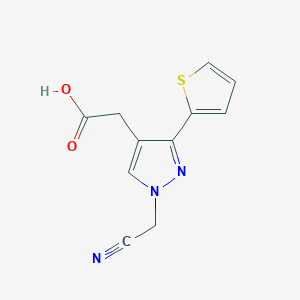
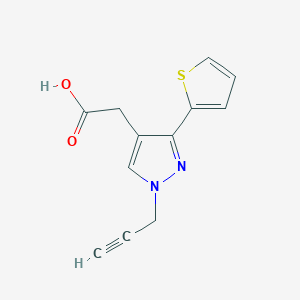
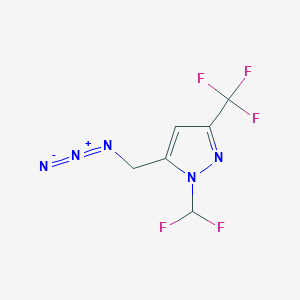
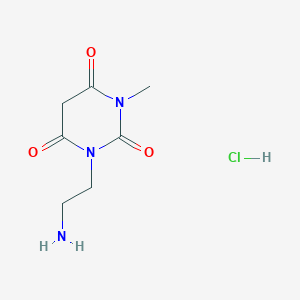
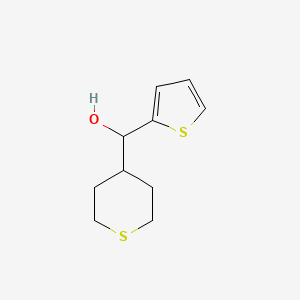
![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)
